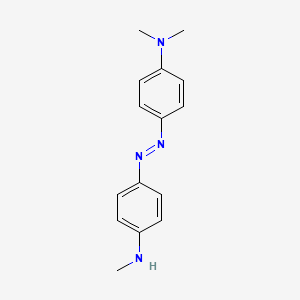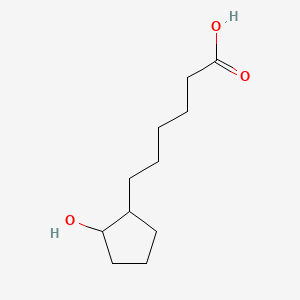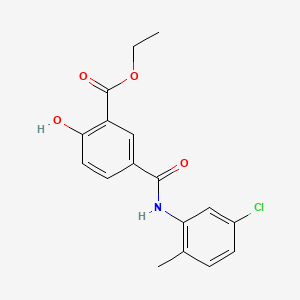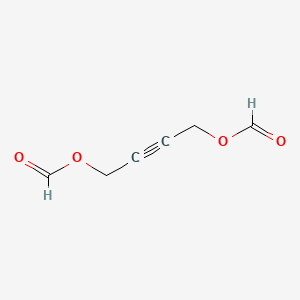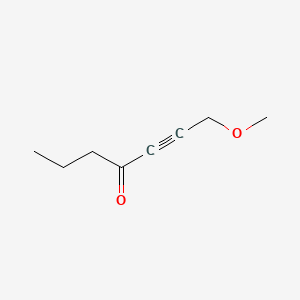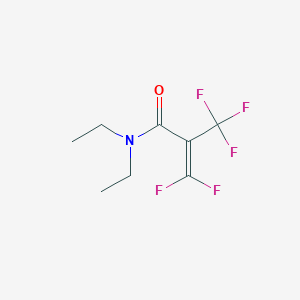
4-Bromobut-1-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobut-1-en-3-yne is an organic compound with the molecular formula C4H5Br. It is a brominated alkyne, characterized by the presence of both a bromine atom and a triple bond in its structure. This compound is commonly used as a reactant in organic synthesis due to its ability to introduce bromo functionality into molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromobut-1-en-3-yne can be synthesized through various methods. One common approach involves the hydroboration of bromo-substituted 1,3-enynes, followed by hydride addition to the resulting borane . Another method includes the use of alkyl halides as a source of bromo functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as those used in laboratory settings. The process may include the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromobut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of the bromine atom with another functional group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in the formation of various substituted alkynes .
Wissenschaftliche Forschungsanwendungen
4-Bromobut-1-en-3-yne has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of macrocycles, oxazoles, and oxadiazoles.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Bromobut-1-en-3-yne involves its ability to act as a source of bromo functionality. This allows it to participate in various chemical reactions, such as cycloadditions and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4-Bromobut-1-en-3-yne can be compared with other similar compounds, such as:
1-Bromo-3-butyne: Another brominated alkyne with similar reactivity.
4-Bromo-1-butene: A brominated alkene used in similar applications.
(4-bromobut-1-yn-1-yl)benzene: A compound with a phenyl group attached to the alkyne.
Eigenschaften
CAS-Nummer |
40083-64-5 |
|---|---|
Molekularformel |
C4H3Br |
Molekulargewicht |
130.97 g/mol |
IUPAC-Name |
4-bromobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Br/c1-2-3-4-5/h2H,1H2 |
InChI-Schlüssel |
SCRCAFCBDMFEHB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


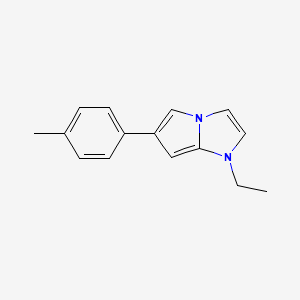
![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
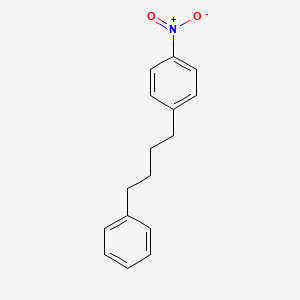


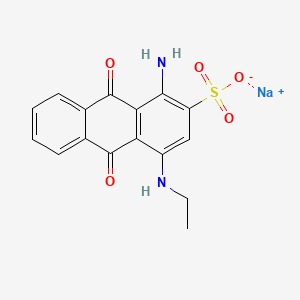
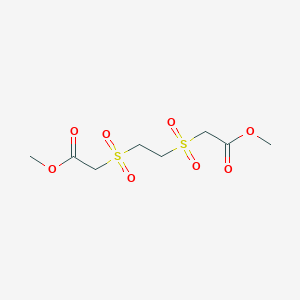
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
